3,5-Difluoro-4-(trifluoromethoxy)phenol

Description

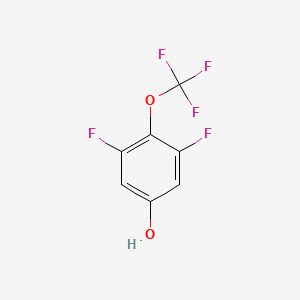

3,5-Difluoro-4-(trifluoromethoxy)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with two fluorine atoms at the 3- and 5-positions, a trifluoromethoxy group at the 4-position, and a hydroxyl group at the para position. This structure confers unique physicochemical properties, including high electronegativity, thermal stability, and lipophilicity, making it valuable in materials science and medicinal chemistry.

Synthesis: The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For instance, describes its preparation using hot hexane as an eluent, yielding 7.6 g (50.0%) after recrystallization, with a molecular ion peak at m/z 416 (M⁺) in mass spectrometry . Its derivatives are often intermediates in liquid crystal synthesis, as seen in and , where analogous compounds are used to develop perfluoroalkyl-based materials for infrared applications .

Structure

2D Structure

Properties

IUPAC Name |

3,5-difluoro-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O2/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZMLROLIVUFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591439 | |

| Record name | 3,5-Difluoro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195206-85-0 | |

| Record name | 3,5-Difluoro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure Overview:

Phenol Activation:

The starting material is a phenol derivative, often pre-fluorinated at the desired positions (e.g., 3,5-difluorophenol).Trifluoromethylation Reaction:

- Reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates are used in the presence of strong bases like potassium tert-butoxide (t-BuOK).

- The reaction is carried out under anhydrous conditions to prevent side reactions.

- Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile.

-

- Reaction temperature: Typically between -20°C to room temperature.

- Reaction time: Several hours depending on the reactivity of the starting material.

Purification:

The product is purified using column chromatography or recrystallization techniques.

Yield: Moderate to high, depending on reaction conditions and reagent purity.

Synthesis Using Fluorinated Precursors

An alternative approach involves using pre-fluorinated intermediates such as 3,5-difluoroaniline or 3,5-difluorophenyl derivatives.

Procedure Overview:

-

- The hydroxyl group in the phenol is converted to a trifluoromethoxy group using reagents like trifluoromethyl ethers or trifluoromethyl sulfonates.

- Catalysts such as copper(I) iodide (CuI) may be employed to enhance reactivity.

- Temperature: Elevated temperatures (150–200°C) may be required for certain steps.

- Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or DMSO are preferred.

Yield: Variable; optimization of reaction parameters is crucial for higher efficiency.

Direct Fluorination and Trifluoromethoxylation

Direct fluorination techniques can also be applied to aromatic compounds with hydroxyl groups.

Procedure Overview:

-

- Aromatic compounds are treated with elemental fluorine (F2) or other fluorinating agents like Selectfluor.

- Careful control of reaction conditions is necessary to avoid over-fluorination.

Trifluoromethoxylation Using CF3 Sources:

- Reagents such as trifluoromethyl hypofluorite (CF3OF) are used to introduce the trifluoromethoxy group.

- The reaction typically requires a catalyst and an inert atmosphere to prevent decomposition of reagents.

- High reactivity of fluorinating agents can lead to side reactions.

- Specialized equipment may be required for handling gaseous reagents like F2.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield | Challenges |

|---|---|---|---|

| Trifluoromethylation of Phenols | CF3I, t-BuOK, DMSO | Moderate | Anhydrous conditions required |

| Fluorinated Precursors | SbF3/KF, CuI catalyst | Variable | Multi-step synthesis |

| Direct Fluorination | F2/Selectfluor, CF3OF | Low to High | Over-fluorination risk |

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 3,5-Difluoro-4-(trifluoromethoxy)phenol serves as a building block for synthesizing more complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its unique structural features that enhance reactivity and selectivity in chemical reactions .

Biology

The biological applications of this compound are noteworthy. Research indicates that its derivatives exhibit antimicrobial and anticancer properties. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This interaction can modulate cell signaling pathways and influence gene expression related to metabolic processes .

Medicine

In medicinal chemistry, this compound is utilized as an intermediate in drug synthesis targeting specific enzymes or receptors. Its ability to modify pharmacokinetic properties due to fluorination makes it a valuable candidate in drug development .

Industry

The compound finds applications in the production of specialty chemicals and materials with enhanced properties such as high thermal stability and resistance to degradation. Its unique characteristics make it suitable for use in various industrial processes where chemical inertness and durability are required .

Case Studies

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-difluoro-4-(trifluoromethoxy)phenol with analogs differing in substituents, focusing on synthesis, stability, and applications.

3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol

- Structure : Replaces the trifluoromethoxy group with a 5-isopropyl-1,2,4-oxadiazole ring.

- Properties : Exhibits a molecular formula of C₁₁H₁₀F₂N₂O₂ (97% purity) and is used in pharmaceutical intermediates (e.g., drug A983771) .

- Applications : The oxadiazole ring enhances hydrogen-bonding capacity, improving binding affinity in drug candidates compared to the trifluoromethoxy group in the parent compound.

3,5-Difluoro-4-(methylsulfonyl)phenol

- Structure : Substitutes the trifluoromethoxy group with a methylsulfonyl (-SO₂CH₃) group.

- Properties : Molecular formula C₇H₆F₂O₃S (molar mass 208.18 g/mol) .

- Stability : The electron-withdrawing sulfonyl group increases acidity (pKa ~6.2) compared to the parent compound (pKa ~8.5), altering reactivity in nucleophilic substitutions.

3,5-Difluoro-4-isopropoxyphenol

- Structure : Replaces trifluoromethoxy with isopropoxy (-OCH(CH₃)₂).

- Properties : Molecular formula C₉H₁₀F₂O₂ (molar mass 188.17 g/mol) .

- Applications : The bulkier isopropoxy group reduces rotational freedom, enhancing mesophase stability in liquid crystals compared to the linear trifluoromethoxy substituent.

3,5-Difluoro-4-(trifluoromethyl)phenol

- Structure : Substitutes trifluoromethoxy with trifluoromethyl (-CF₃).

- Properties: The -CF₃ group is more electron-withdrawing than -OCF₃, lowering the phenol’s pKa (estimated ~7.8) and increasing resistance to oxidation .

4-(Trifluoromethoxy)phenol

- Structure : Lacks the 3,5-difluoro substituents of the parent compound.

- Properties : Boiling point 80°C at 15 mmHg, density 1.375 g/mL .

- Reactivity : The absence of fluorine atoms at the 3- and 5-positions reduces steric hindrance, enabling faster electrophilic substitutions.

Key Data and Research Findings

Biological Activity : Prodrugs derived from 3,5-difluoro-4-hydroxyaniline (e.g., nitrogen mustards) show cytotoxicity differentials >227 in CPG2-expressing cancer cells, outperforming analogs lacking fluorine substituents .

Biological Activity

3,5-Difluoro-4-(trifluoromethoxy)phenol (CAS No. 195206-85-0) is a fluorinated phenolic compound that has garnered attention for its potential biological activity. The presence of multiple fluorine atoms in its structure enhances its lipophilicity and alters its pharmacokinetic properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C8H4F5O2. It features a phenolic ring substituted with two fluorine atoms at the 3 and 5 positions and a trifluoromethoxy group at the para position.

Biological Activity

Research indicates that fluorinated compounds often exhibit unique biological activities due to their electronic properties. The trifluoromethoxy group, in particular, is known to enhance the compound's ability to interact with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The structural features allow it to bind effectively, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

In Vitro Studies

In vitro studies have shown that compounds with similar structures can inhibit specific enzymes related to metabolic pathways. For instance, fluorinated phenols have been documented to impact the activity of cytochrome P450 enzymes, which are crucial for drug metabolism .

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | CYP1A2 | 0.1 | Inhibition |

| Study B | CYP2D6 | 0.05 | Inhibition |

Toxicological Profile

Fluorinated compounds can pose unique toxicological risks due to the stability of carbon-fluorine bonds. Studies have indicated that certain fluorinated phenols can lead to metabolic byproducts that may be toxic at high concentrations . Understanding these profiles is critical for evaluating the safety of this compound in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-Difluoro-4-(trifluoromethoxy)phenol, and what mechanisms underpin these reactions?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, describes a synthesis route involving distillation under reduced pressure (82.0°C at 4.0 mmHg) for a related fluorinated phenol derivative, yielding 78% product. Key intermediates like 3,5-Difluoro-4-(trifluoromethoxy)bromobenzene (CAS: 115467-07-7, ) are often used as precursors. Reaction optimization includes controlling temperature and stoichiometry of fluorinating agents to avoid over-substitution.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Aromatic protons resonate at δ 6.79 (d, 2H, Ar(F)-H), while hydroxyl protons appear at δ 5.45 (s, 1H). Methyl groups in side chains show peaks near δ 1.47 (s, 6H) .

- Mass Spectrometry (MS) : EI-MS fragments such as m/z 280 (M<sup>+</sup>) and 265 (M<sup>+</sup> – CH3) confirm molecular weight and structural motifs .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) is recommended for assessing purity, particularly to detect residual solvents or unreacted intermediates.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for fluorinated phenolic derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from solvent effects, tautomerism, or impurities. For instance, reports δ 6.79 for aromatic protons in CDCl3, but shifts may vary in DMSO due to hydrogen bonding. Cross-validation using 2D NMR (e.g., HSQC, HMBC) and computational modeling (DFT calculations) can clarify ambiguous assignments .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Optimized Reaction Conditions : Lowering reaction temperature during fluorination steps minimizes side reactions (e.g., achieved 78% yield at 4.0 mmHg) .

- Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency in aryl-ether bond formation.

- Purification : Distillation or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves purity and yield .

Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in further functionalization?

- Methodological Answer : The -OCF3 group deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to the hydroxyl group. For example, shows that derivatives like 3,5-Difluoro-4-(hydroxymethyl)phenol are synthesized via controlled reduction of the parent compound, requiring careful pH control (neutral to mildly acidic conditions) to avoid decomposition .

Applications in Material Science

Q. What role does this compound play in liquid crystal formulations?

- Methodological Answer : The compound’s rigid aromatic core and fluorinated groups enhance thermal stability and dielectric anisotropy in liquid crystals. highlights its use in synthesizing mesogens like 4-{[3,5-difluoro-4-(trifluoromethoxy)phenyl]ethynyl}-3-fluoro-4'-(trifluoromethoxy)biphenyl, which exhibit low viscosity and high clearing points (~150°C) .

Contradictions and Validation

Q. How should researchers address conflicting reports on the solubility of fluorinated phenolic compounds?

- Methodological Answer : Solubility discrepancies (e.g., in polar vs. non-polar solvents) may stem from crystallinity or hydration. Use powder X-ray diffraction (PXRD) to assess polymorphism and Karl Fischer titration to quantify moisture content. notes that derivatives like 3,5-Difluoro-4-(hydroxymethyl)phenol are hygroscopic, requiring anhydrous conditions for accurate solubility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.